molecular formula C7H16ClNO B13043521 (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl

Cat. No.: B13043521
M. Wt: 165.66 g/mol
InChI Key: BVZIEWDHTICZPG-OXIGJRIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine HCl is a chiral amine compound presented as its hydrochloride salt to enhance stability . With a molecular formula of C7H16ClNO, this chemical serves as a versatile chiral building block or intermediate in organic synthesis and medicinal chemistry research . The specific (S)-configuration of the stereocenter is critical for its application in asymmetric synthesis, where it can be used to induce chirality in the synthesis of more complex molecules, potentially for the development of pharmaceuticals and biologically active compounds. The tetrahydropyran (THP) ring is a common structural motif and protecting group in synthetic chemistry. As a research chemical, this compound is valued for its potential utility in constructing diverse molecular architectures. Researchers may employ it in the development of new synthetic methodologies or as a precursor in the preparation of compound libraries for screening. Handling and Storage: Store in a cool, dry place. For long-term storage, it is recommended to keep the product refrigerated at 2-8°C . Please refer to the Safety Data Sheet (SDS) before use. Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1S)-1-(oxan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1

InChI Key

BVZIEWDHTICZPG-OXIGJRIQSA-N

Isomeric SMILES

C[C@@H](C1CCCCO1)N.Cl

Canonical SMILES

CC(C1CCCCO1)N.Cl

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydropyran Ring

  • The tetrahydropyran ring is typically formed via acid-catalyzed cyclization of suitable diols, such as 1,5-hexanediol, under controlled acidic conditions. This step establishes the six-membered oxygen-containing heterocycle essential for the compound’s structure.
  • Alternative synthetic strategies involve the use of tetrahydropyran derivatives as starting materials, which can be functionalized further to introduce the ethanamine group.

Conversion to Hydrochloride Salt

  • The free base amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and solubility for handling and storage.

Industrial Production Considerations

  • Industrial synthesis typically scales up the laboratory methods using continuous flow reactors to improve reaction control, yield, and reproducibility.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent concentration is crucial to maximize product purity and minimize by-products.
  • The use of catalytic asymmetric reductive amination is favored to maintain high enantiomeric excess and reduce the need for extensive purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Acid-catalyzed cyclization Acid catalyst (e.g., p-toluenesulfonic acid), heat Formation of tetrahydropyran ring
Reductive amination Aldehyde/ketone precursor, NH3 or amine, NaBH3CN Introduction of ethanamine group with stereocontrol
Salt formation HCl gas or HCl solution in solvent Conversion to hydrochloride salt for stability

Detailed Research Findings

  • Studies have demonstrated that the stereochemical integrity of the (1S) center is maintained by careful selection of chiral catalysts or chiral auxiliaries during reductive amination.
  • The tetrahydropyran ring’s oxygen atom can influence the electronic environment of the amine, affecting reactivity and binding in downstream applications.
  • Recent patents describe efficient industrial methods for producing tetrahydro-2H-pyran derivatives, highlighting scalable reaction conditions and intermediate purification techniques that can be adapted for this compound.
  • Supporting literature on related tetrahydropyran amines shows that reaction temperatures typically range from ambient to 130 °C during cyclization and reductive amination steps, with reaction times from several hours to overnight to ensure completion and high yield.

Summary Table of Preparation Method

Preparation Stage Methodology Key Parameters Notes
Tetrahydropyran ring formation Acid-catalyzed cyclization of diols Acid catalyst, 80–130 °C, several hours Ensures formation of stable THP ring
Ethanamine introduction Reductive amination with NaBH3CN Chiral catalyst, mild temperature (0–40 °C) Controls (1S) stereochemistry
Hydrochloride salt formation Treatment with HCl Room temperature, solvent medium Improves compound stability

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. It has been utilized in the development of potential histone deacetylase inhibitors, which are significant in cancer therapy. For instance, derivatives of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine have been synthesized to explore their inhibitory effects on histone deacetylases, thus contributing to the field of epigenetic regulation in cancer treatment .

B. Neuropharmacological Studies

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that tetrahydropyran derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modulate these systems makes (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride a candidate for further exploration in neuropharmacology .

Cosmetic Formulations

A. Skin Care Products

The compound has been investigated for its application in cosmetic formulations, particularly for skin care products. Its properties allow it to enhance the stability and sensory characteristics of creams and lotions. The integration of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride into formulations has been shown to improve skin hydration and texture due to its emollient properties .

B. Experimental Formulation Studies

Recent studies employing response surface methodology have utilized this compound to optimize cosmetic formulations. The research focused on evaluating physical and sensory properties, demonstrating that the inclusion of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride can significantly impact the formulation's consistency and moisturizing effects .

A. Histone Deacetylase Inhibitors

A study detailed the synthesis of several derivatives based on (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride aimed at developing potent histone deacetylase inhibitors. The results indicated that certain modifications led to increased inhibitory activity, highlighting the compound's importance in drug design .

B. Cosmetic Formulation Development

In a recent experimental design study, researchers formulated a moisturizer incorporating (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride. The study assessed various parameters such as viscosity and skin feel, concluding that the compound significantly improved the product's overall performance compared to controls lacking this ingredient .

Mechanism of Action

The mechanism by which (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (1S)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine HCl and related compounds:

Compound Name Core Structure Substituents Key Features Applications/Research Findings
This compound Tetrahydro-2H-pyran ring Ethylamine (S-configuration), HCl salt Chiral center, polar oxygen in THP ring Intermediate in asymmetric synthesis; potential ligand for chiral catalysts .
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride Cyclohexanone-derived Phenyl group, oxocyclohexylmethyl Mannich base, aminoketone structure Studied for aminomethylation reactions; relevance in synthetic organic chemistry .
(1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine Dihydrochloride Pyridine ring Methoxyethylamine (S-configuration) Heteroaromatic pyridine, dual HCl groups Potential bioactive moiety; pyridine enhances binding to metal ions or enzymes .
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Tetrazole ring Methylbutylamine (S,S-configuration) Tetrazole (acidic NH group), branched chain Reference standard for drug impurities; tetrazole mimics carboxylate in medicinal chemistry .
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine Hydrochloride Tetrahydronaphthalene Ethylamine (S-configuration) Fused aromatic system, lipophilic Likely used in CNS-targeting drug discovery due to naphthalene’s blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

  • Solubility : The THP ring’s oxygen atom increases hydrophilicity compared to the tetrahydronaphthalene derivative, which is more lipophilic .
  • Stability : Tetrazole-containing compounds (e.g., (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine ) are prone to tautomerism, unlike the stable THP ether .
  • Bioactivity : Pyridine and tetrazole derivatives often engage in hydrogen bonding or metal coordination, whereas THP-based amines may act as steric hindrance modifiers in chiral environments .

Biological Activity

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride, with the CAS number 5460-27-5, is a chiral amine compound that has garnered attention in various fields of biological research. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C7_7H16_{16}ClNO
  • Molecular Weight : 165.66 g/mol
  • Structural Characteristics : The compound contains a tetrahydropyran moiety, which is known for its ability to form stable interactions with biological targets.

Biological Activity Overview

The biological activity of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride has been evaluated in several studies, focusing on its effects on various cellular processes and its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride may exhibit anticancer properties. For instance, derivatives with tetrahydropyran structures have shown significant antiproliferative effects against human cancer cell lines. The growth inhibition rates were measured using the GI50_{50} metric (the concentration required to inhibit cell growth by 50%).

CompoundGI50_{50} (µM)Cancer Cell Line
BP-C42.18A549 (Lung)
BP-M3450.17MDA-MB-231 (Breast)

These results suggest that the presence of specific functional groups in the tetrahydropyran structure can enhance anticancer activity, making it a promising scaffold for drug development .

Neuroprotective Effects

The neuroprotective potential of similar compounds has also been explored. For example, some studies have shown that tetrahydropyran derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the modulation of signaling pathways related to cell survival and apoptosis .

The precise mechanism through which (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, potentially influencing cell proliferation and survival.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A comparative analysis involving various tetrahydropyran derivatives demonstrated that modifications at the amine group significantly affected cytotoxicity against cancer cells. The study concluded that optimizing these modifications could lead to more effective anticancer agents .
  • Neuroprotection Research : In a model of neurodegeneration, (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride was tested for its ability to prevent neuronal death induced by neurotoxins. Results indicated a dose-dependent protective effect, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine HCl in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) and 1,2-dichloroethane under ambient conditions. Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, should be employed to isolate the (1S)-enantiomer. Reaction progress can be monitored via TLC or LC-MS .
  • Key Data :

ParameterValue/Technique
Reducing AgentNaCNBH₃
Solvent1,2-Dichloroethane
Chiral ResolutionHPLC with chiral columns

Q. How should researchers characterize the purity and enantiomeric excess (ee) of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Enantiomeric excess can be determined via chiral HPLC or polarimetry. Mass spectrometry (HRMS) validates molecular weight (129.20 g/mol) . For purity, combine elemental analysis (C, H, N) with reversed-phase HPLC (≥98% purity threshold) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste contractors. Neutralize acidic residues before disposal .
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric yield of this compound during reductive amination?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C to minimize racemization.
  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to improve stereoselectivity.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) for reaction efficiency. Monitor ee via chiral HPLC at each optimization step .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., diastereomers or oxidation products).
  • Collaborative Analysis : Share raw data with crystallography or NMR specialists to confirm assignments .

Q. How should researchers address stability issues of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Store samples at –20°C, 4°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Humidity Control : Use desiccants in sealed containers to prevent hydrolysis.
  • Light Sensitivity : Assess photostability under UV/visible light using amber vials .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Perform pseudo-first-order reactions with varying electrophiles (e.g., alkyl halides).
  • DFT Modeling : Calculate transition-state energies to identify steric/electronic effects from the tetrahydro-2H-pyran group.
  • Isotopic Labeling : Use ¹⁵N-labeled amine to track reaction pathways via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.